molecular formula C22H20N4O B12493639 3-methyl-1-phenyl-4-(pyridin-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-methyl-1-phenyl-4-(pyridin-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B12493639
M. Wt: 356.4 g/mol
InChI Key: BSPIIKTYQHCIHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

3-methyl-1-phenyl-4-pyridin-2-yl-6,7,8,9-tetrahydro-4H-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C22H20N4O/c1-14-19-21(16-10-5-6-13-23-16)20-17(11-7-12-18(20)27)24-22(19)26(25-14)15-8-3-2-4-9-15/h2-6,8-10,13,21,24H,7,11-12H2,1H3

InChI Key

BSPIIKTYQHCIHO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CCCC3=O)C4=CC=CC=N4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

The synthesis of 3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves the condensation of appropriate starting materials followed by cyclization. One common synthetic route involves the condensation of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 2-aminopyridine under acidic conditions, followed by cyclization to form the pyrazoloquinoline core . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents or catalysts.

Chemical Reactions Analysis

3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or nucleophiles.

    Cyclization: Further cyclization reactions can be performed to create more complex heterocyclic structures.

Scientific Research Applications

3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can interact with receptors, altering signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar compounds to 3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one include other pyrazoloquinolines and pyrazolopyrimidines. These compounds share structural similarities but differ in their specific substituents and biological activities. For example:

The uniqueness of 3-methyl-1-phenyl-4-(pyridin-2-yl)-4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one lies in its specific combination of functional groups and its potential for diverse biological activities.

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